5-(2-Bromoethyl)hydantoin
Overview
Description
5-(2-Bromoethyl)hydantoin: is a chemical compound with the molecular formula C5H7BrN2O2 and a molecular weight of 207.03 g/mol . It is a derivative of hydantoin, a heterocyclic organic compound. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)hydantoin typically involves the bromination of ethyl hydantoin. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general reaction scheme is as follows:
Starting Material: Ethyl hydantoin
Reagent: Bromine (Br2)
Solvent: Acetic acid or another suitable solvent
Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Bromoethyl)hydantoin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction of the compound can lead to the formation of hydantoin derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts such as palladium.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Various substituted hydantoin derivatives.
Oxidation: Oxidized hydantoin compounds.
Reduction: Reduced hydantoin derivatives.
Scientific Research Applications
5-(2-Bromoethyl)hydantoin is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticonvulsant and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)hydantoin involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the hydantoin ring structure is known to interact with biological macromolecules, potentially influencing enzyme activity and protein function.
Comparison with Similar Compounds
Hydantoin: The parent compound, which is a heterocyclic organic compound with the formula C3H4N2O2.
Phenytoin: A hydantoin derivative used as an anticonvulsant.
Ethotoin: Another hydantoin derivative with anticonvulsant properties.
Uniqueness: 5-(2-Bromoethyl)hydantoin is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to other hydantoin derivatives
Properties
IUPAC Name |
5-(2-bromoethyl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNNVNAMCNAOIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322439 | |
Record name | 5-(2-Bromoethyl)hydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-52-5 | |
Record name | 7471-52-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Bromoethyl)hydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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